4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide
Overview
Description
4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure, which makes them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound acts by inhibiting, regulating, and/or modulating the activity of CHK1, CHK2, and SGK kinases . This interaction leads to changes in the cell cycle and DNA damage response, potentially leading to the death of cancer cells .
Biochemical Pathways
The affected pathways primarily involve cell cycle regulation and DNA damage response. By inhibiting CHK1, CHK2, and SGK kinases, the compound disrupts these pathways, leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of cell cycle regulation, induction of DNA damage response, and ultimately, cell death . Some derivatives of indazole have shown antitumor activity against Hep-G2 cells .
Biochemical Analysis
Biochemical Properties
4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with high affinity to certain receptors, influencing their activity. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating signaling pathways. Additionally, this compound can inhibit or activate enzymes involved in metabolic processes, affecting the overall biochemical environment within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may enhance or suppress the expression of specific genes involved in cell proliferation, apoptosis, or differentiation. Additionally, this compound can modulate metabolic pathways, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their conformation and activity. This binding can result in the inhibition or activation of enzyme functions, leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic processes. For instance, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, affecting the production of ATP and other essential metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For example, if this compound accumulates in the nucleus, it may have a more pronounced effect on gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1-methyl-1H-indazol-3-yl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1H-indazole and 4-chlorobutanoyl chloride as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction and improve yield.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and methanol (CH3OH).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), and water (H2O).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
4-Chloro-N-(1-methyl-1H-indazol-3-yl)butanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and chronic conditions.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
MDMB-PINACA
Other chlorinated butanamides
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Properties
IUPAC Name |
4-chloro-N-(1-methylindazol-3-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-16-10-6-3-2-5-9(10)12(15-16)14-11(17)7-4-8-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWCMPPIPNBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)NC(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228942 | |
Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601228942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-97-6 | |
Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanamide, 4-chloro-N-(1-methyl-1H-indazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601228942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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